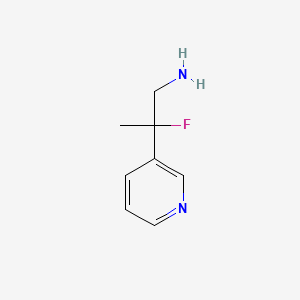

2-Fluoro-2-(pyridin-3-yl)propan-1-amine

Descripción general

Descripción

“2-Fluoro-2-(pyridin-3-yl)propan-1-amine” is a compound that contains a fluoropyridine moiety . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines, including “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

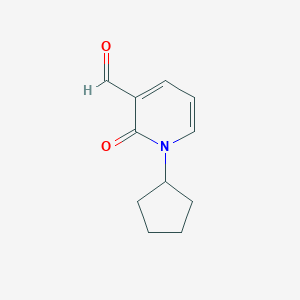

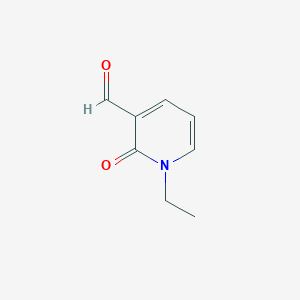

- N-Substituted Pyridin-2(1H)-one Derivatives : A study by Sharma et al. (2016) reported on the synthesis of novel N-substituted pyridin-2(1H)-one derivatives through the reaction of (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate with various alkylamines and other compounds. These derivatives were characterized by spectral data and X-ray crystallography, and some showed antibacterial activity (Sharma et al., 2016).

Catalysis and Reaction Mechanisms

- Catalyst-Free Amination : Abel et al. (2015) investigated catalyst-free reactions of 2-fluoropyridine with amines bearing the adamantyl moiety, demonstrating the formation of N-(pyridin-2-yl) derivatives. This study highlights the reactivity of 2-fluoro-5-halopyridines, providing insights into the synthesis of pyridine derivatives without the need for a catalyst (Abel et al., 2015).

Advanced Materials and Ligand Design

- Complexation to Cadmium(II) : Hakimi et al. (2013) described the formation of a tetradentate ligand through the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, leading to complexes with Cadmium(II). The study provides detailed insights into the ligand's structure and its coordination behavior (Hakimi et al., 2013).

Fluorination Techniques and Applications

- Selective C-H Fluorination : Fier and Hartwig (2013) presented a mild method for the fluorination of pyridines and diazines adjacent to nitrogen, using silver difluoride. This method allows for the synthesis of fluorinated derivatives under benign conditions, which is of significant interest in medicinal chemistry and material science (Fier & Hartwig, 2013).

Medicinal Chemistry and Radiopharmaceuticals

- Radiopharmaceutical [18 F]MK-6240 : Collier et al. (2017) reported on the production of [18 F]MK-6240, a novel PET radiopharmaceutical for imaging human neurofibrillary tangles. This study outlines the synthesis, quality control, and validation for human use, demonstrating the application of fluorine-18-labelled compounds in neurodegenerative disease research (Collier et al., 2017).

Mecanismo De Acción

- The primary target of 2-Amino-3-fluoropyridine is believed to be specific receptors or enzymes within the body. Unfortunately, detailed information about the exact target remains limited in the available literature .

Target of Action

Pharmacokinetics (ADME Properties)

- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It likely undergoes passive diffusion across cell membranes. Information on its volume of distribution and protein binding is not readily available . The metabolic fate of 2-Amino-3-fluoropyridine remains unclear. Elimination occurs primarily through renal excretion or hepatic metabolism.

Propiedades

IUPAC Name |

2-fluoro-2-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(9,6-10)7-3-2-4-11-5-7/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBYAUVBPCZOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CN=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

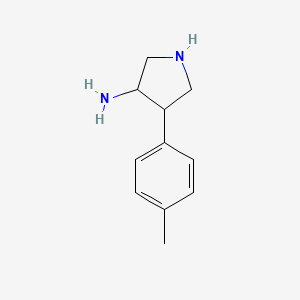

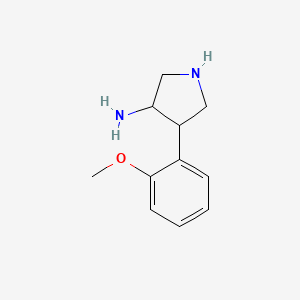

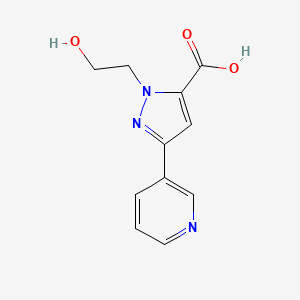

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)

![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)